molecular formula C19H22N2O5S B2571043 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 899979-54-5

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide

Cat. No. B2571043
CAS RN: 899979-54-5
M. Wt: 390.45
InChI Key: XZZAGTAGOMMCIZ-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide, also known as DTBZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of neurological disorders. DTBZ is a benzamide derivative that acts as a radioligand for the imaging of vesicular monoamine transporter 2 (VMAT2) in the brain.

Scientific Research Applications

Antioxidant Activity Measurement Methods

Antioxidants play a crucial role in mitigating oxidative stress in biological systems, and the compound could be studied for its antioxidant potential using various analytical methods. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the ABTS decolorization assay have been highlighted for their applicability in determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021); (Ilyasov et al., 2020). These methods, based on chemical reactions and spectrophotometry, assess the kinetics of processes involving antioxidants and could be adapted to evaluate the efficacy of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide as an antioxidant.

Advanced Oxidation Processes

The degradation pathways and by-products of pharmaceuticals in the environment, investigated through advanced oxidation processes (AOPs), can offer insights into the environmental impact and stability of chemical compounds. Studies on acetaminophen have shown the importance of understanding the degradation mechanisms and toxicities of by-products in environmental settings (Qutob et al., 2022). Similar research could elucidate the behavior of this compound in aqueous media and its potential impact on water quality.

Pharmacokinetics and Safety

The pharmacokinetics, formulation, and safety aspects of insect repellents and other pharmacologically active compounds provide a model for studying similar properties in this compound. Research into the skin penetration, biodistribution, metabolism, and elimination of compounds such as N,N-diethyl-3-methylbenzamide (deet) highlights the importance of understanding these factors for assessing the safety and efficacy of chemical agents (Qiu et al., 1998). Applying similar methodologies could reveal crucial information about the bioavailability and potential toxicological risks of this compound.

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-7-5-6-16(18(17)26-2)19(22)20-14-8-10-15(11-9-14)21-12-3-4-13-27(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZAGTAGOMMCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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